molecular formula C24H30N4O9 B13707206 2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide

2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide

Cat. No.: B13707206
M. Wt: 518.5 g/mol
InChI Key: GFZXVNFVUGNOQI-UHFFFAOYSA-N
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Description

2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide is a complex organic compound that features a Boc-protected amino group and multiple ethoxy linkages. This compound is often used as a molecular spacer or linker in various biochemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    Formation of Ethoxy Linkages: The ethoxy linkages are introduced through nucleophilic substitution reactions, often using ethylene glycol derivatives.

    Coupling with Isoindolinyl Acetamide: The final step involves coupling the Boc-protected intermediate with isoindolinyl acetamide under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide can undergo various chemical reactions, including:

    Hydrolysis: The Boc-protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the ethoxy linkages.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Major Products

    Deprotected Amine: Resulting from Boc deprotection.

    Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.

Scientific Research Applications

2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a molecular spacer or linker in the synthesis of complex molecules.

    Biology: Employed in the preparation of bioconjugates for labeling and imaging studies.

    Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of 2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide involves its role as a molecular linker. It facilitates the connection of various functional groups or molecules, thereby enabling specific interactions and reactions. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Boc-amino)ethoxy]ethanol: A simpler compound with similar ethoxy linkages but lacking the isoindolinyl acetamide moiety.

    2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid: Another compound with ethoxy linkages but featuring a different protecting group (Fmoc) and an acetic acid moiety.

Uniqueness

2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide is unique due to its combination of Boc-protected amino group, multiple ethoxy linkages, and the isoindolinyl acetamide structure. This unique combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C24H30N4O9

Molecular Weight

518.5 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C24H30N4O9/c1-24(2,3)37-23(34)25-9-10-35-11-12-36-13-18(30)26-15-6-4-5-14-19(15)22(33)28(21(14)32)16-7-8-17(29)27-20(16)31/h4-6,16H,7-13H2,1-3H3,(H,25,34)(H,26,30)(H,27,29,31)

InChI Key

GFZXVNFVUGNOQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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